molecular formula C14H22N2OS B5131459 5-ethyl-N-[2-(piperidin-1-yl)ethyl]thiophene-3-carboxamide

5-ethyl-N-[2-(piperidin-1-yl)ethyl]thiophene-3-carboxamide

Cat. No.: B5131459
M. Wt: 266.40 g/mol
InChI Key: OTIJBEGBEYFTTK-UHFFFAOYSA-N
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Description

5-ethyl-N-[2-(piperidin-1-yl)ethyl]thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that have a wide range of applications in medicinal chemistry, materials science, and organic synthesis. The presence of the piperidine moiety in this compound adds to its potential pharmacological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-[2-(piperidin-1-yl)ethyl]thiophene-3-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions. For example, 2-(piperidin-1-yl)ethylamine can be reacted with an appropriate thiophene derivative to form the desired compound.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of thiophene is reacted with the piperidine-containing amine under suitable conditions, such as the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[2-(piperidin-1-yl)ethyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Scientific Research Applications

5-ethyl-N-[2-(piperidin-1-yl)ethyl]thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s potential pharmacological activities make it a candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research.

    Materials Science: Thiophene derivatives are used in the development of organic semiconductors, conductive polymers, and other advanced materials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including natural products and other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-ethyl-N-[2-(piperidin-1-yl)ethyl]thiophene-3-carboxamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The piperidine moiety may interact with neurotransmitter receptors, while the thiophene ring could participate in electron transfer processes. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-1-ylcarbothioyl)thiophene-2-carboxamide: Similar structure but lacks the ethyl group.

    5-chloro-N-(2-(4-(2-oxopyridin-1(2H)-yl)benzamido)ethyl)thiophene-2-carboxamide: Contains a chloro substituent and a different amide linkage.

Uniqueness

5-ethyl-N-[2-(piperidin-1-yl)ethyl]thiophene-3-carboxamide is unique due to the presence of both the ethyl group and the piperidine moiety, which may confer distinct pharmacological properties and reactivity compared to other thiophene derivatives.

Properties

IUPAC Name

5-ethyl-N-(2-piperidin-1-ylethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c1-2-13-10-12(11-18-13)14(17)15-6-9-16-7-4-3-5-8-16/h10-11H,2-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIJBEGBEYFTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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